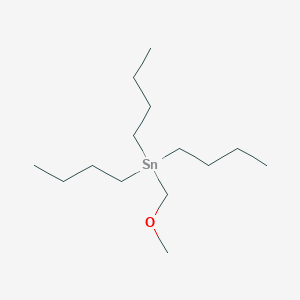

Tributyl(methoxymethyl)stannane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tributyl(methoxymethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C2H5O.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHDZXTWPSGQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454828 | |

| Record name | Stannane, tributyl(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27490-32-0 | |

| Record name | Stannane, tributyl(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannane, tributyl(methoxymethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tributyl(methoxymethyl)stannane: A Comprehensive Technical Guide to Synthesis, Characterization, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Organotin Reagents in Modern Synthesis

Organotin compounds, particularly those of the tributyltin series, have long been esteemed as versatile and powerful reagents in the arsenal of the synthetic organic chemist. Their utility spans a wide range of transformations, from radical dehalogenations to the renowned Stille coupling. Among these valuable reagents, tributyl(methoxymethyl)stannane, often abbreviated as Bu₃SnCH₂OCH₃, has carved a niche for itself as a highly effective precursor to the methoxymethyl anion equivalent. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, offering field-proven insights for its safe and effective use in the laboratory.

This compound serves as a stable, storable source for a nucleophilic hydroxymethyl group, a fundamental building block in the synthesis of complex molecules. Its application is particularly advantageous in the construction of polyketides, macrolides, and other natural products where the controlled addition of a C1 unit is paramount. This guide will delve into the causal reasoning behind the preferred synthetic methodologies and characterization techniques, ensuring a thorough understanding for both seasoned researchers and those new to the field of organotin chemistry.

Synthesis of this compound: A Two-Step Approach

The most reliable and commonly employed synthesis of this compound is a two-step process commencing with the commercially available and relatively stable tributyltin hydride. This method, detailed in Organic Syntheses, is favored for its high yield and the avoidance of highly toxic reagents such as chloromethyl methyl ether.[1]

Step 1: Synthesis of (Tributylstannyl)methanol

The initial step involves the formation of tributylstannyllithium, which is then reacted in situ with paraformaldehyde to yield (tributylstannyl)methanol. The choice of lithium diisopropylamide (LDA) as the base for deprotonating tributyltin hydride is critical; its strong basicity and steric bulk ensure rapid and clean formation of the stannyl anion without competing side reactions.

Experimental Protocol: (Tributylstannyl)methanol [1]

-

To a stirred solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (argon or nitrogen), slowly add n-butyllithium (1.05 equivalents) via syringe.

-

After stirring for 30 minutes, a solution of tributyltin hydride (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the temperature at 0 °C.

-

Following an additional 30 minutes of stirring, paraformaldehyde (1.4 equivalents) is added in one portion.

-

The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

-

The reaction is quenched with water, and the product is extracted with petroleum ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford crude (tributylstannyl)methanol as a colorless oil, which is typically used in the next step without further purification.

Step 2: Methoxymethyl (MOM) Protection of (Tributylstannyl)methanol

The final step is the protection of the hydroxyl group of (tributylstannyl)methanol as a methoxymethyl ether. This is achieved through an acid-catalyzed reaction with dimethoxymethane. Boron trifluoride etherate is a particularly effective catalyst for this transformation.

Experimental Protocol: this compound [1]

-

To a solution of crude (tributylstannyl)methanol (1.0 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add dimethoxymethane (excess, ~20 equivalents).

-

Boron trifluoride etherate (1.2 equivalents) is then added dropwise.

-

The reaction is stirred at 0 °C and allowed to slowly warm to room temperature over several hours.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Synthesis Workflow Diagram

Caption: Overall workflow for the two-step synthesis of this compound.

Characterization of this compound

Thorough characterization of this compound is essential to confirm its identity and purity before its use in subsequent reactions. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Spectroscopic Data

| Technique | Key Data |

| ¹H NMR (250 MHz, CDCl₃) | δ: 4.52 (s, 2H, O-CH₂-O), 3.74 (s, 2H, Sn-CH₂-O), 3.33 (s, 3H, O-CH₃), 1.70-1.20 (m, 12H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), 1.10-0.80 (m, 15H, Sn-(CH₂-CH₂-CH₂-CH₃)₃ and Sn-(CH₂-CH₂-CH₂-CH₃)₃)[1] |

| ¹³C NMR (75 MHz, CDCl₃) | δ: 99.4 (O-CH₂-O), 57.6 (Sn-CH₂-O), 54.9 (O-CH₃), 29.1, 27.3, 13.6, 8.9 (tributyl groups)[1] |

| IR (film) | ν (cm⁻¹): 2970, 2930, 2880, 2770 (C-H stretching), 1150, 1100, 1040 (C-O stretching)[1] |

Interpretation of Spectroscopic Data

-

¹H NMR: The two singlets at 4.52 ppm and 3.74 ppm are characteristic of the methoxymethyl protecting group's methylene protons and the methylene protons adjacent to the tin atom, respectively. The singlet at 3.33 ppm corresponds to the methoxy methyl group. The complex multiplets between 0.8 and 1.7 ppm are indicative of the three butyl groups attached to the tin atom.

-

¹³C NMR: The downfield signal at 99.4 ppm is a key indicator of the acetal carbon (O-CH₂-O). The signals for the other carbons in the methoxymethyl group and the tributyl chains appear at their expected chemical shifts.

-

IR Spectroscopy: The spectrum is dominated by strong C-H stretching vibrations around 2900 cm⁻¹. The prominent C-O stretching bands between 1000 and 1200 cm⁻¹ are characteristic of the ether linkages.

Characterization Techniques Relationship Diagram

Caption: Key spectroscopic techniques for the characterization of this compound.

Applications in Organic Synthesis: A Potent Hydroxymethyl Anion Equivalent

The primary utility of this compound lies in its role as a precursor to the (methoxymethyl)lithium reagent. This is achieved through a transmetalation reaction with a strong base, typically n-butyllithium. The resulting organolithium species is a potent nucleophile that readily adds to a variety of electrophiles, most notably carbonyl compounds.[2]

Generation and Reaction of (Methoxymethyl)lithium

Reaction Scheme:

Bu₃SnCH₂OCH₃ + n-BuLi → LiCH₂OCH₃ + Bu₄Sn

The (methoxymethyl)lithium reagent reacts efficiently with aldehydes and ketones to form β-hydroxy methoxymethyl ethers. Subsequent deprotection of the MOM group under mild acidic conditions yields the corresponding 1,2-diol, a common structural motif in many natural products.

This methodology offers a significant advantage over the use of formaldehyde or its equivalents in many synthetic contexts, as it provides a more controlled and often more chemoselective introduction of the hydroxymethyl group.

Safety and Handling of Organotin Compounds

Organotin compounds, including this compound, are toxic and should be handled with extreme caution in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Key Safety Precautions:

-

Inhalation: Avoid inhaling vapors or dust. Organotin compounds can be harmful if inhaled.[4]

-

Skin Contact: These compounds can be absorbed through the skin and may cause irritation or burns. In case of contact, immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[4]

-

Ingestion: Organotin compounds are toxic if swallowed. Seek immediate medical attention in case of accidental ingestion.[3]

-

Waste Disposal: All organotin waste must be collected in a designated, sealed container and disposed of as hazardous waste in accordance with local, state, and federal regulations.[4] Do not discharge organotin waste into the environment, as these compounds are persistent and highly toxic to aquatic life.[3]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its straightforward, high-yielding synthesis and its ability to serve as a stable precursor to a hydroxymethyl anion equivalent make it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, proper characterization, and strict adherence to safety protocols are paramount for its successful and safe implementation in the research laboratory. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this powerful synthetic tool.

References

-

PubChem. Stannane, tributyl(methoxymethyl)-. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. A HYDROXYMETHYL ANION EQUIVALENT: TRIBUTYL[(METHOXYMETHOXY)METHYL]STANNANE. Organic Syntheses. [Link]

-

Organic Chemistry Portal. Tributyltin hydride (Tributylstannane). Organic Chemistry Portal. [Link]

-

Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS. CDC. [Link]

-

Organic Syntheses. A HYDROXYMETHYL ANION EQUIVALENT: TRIBUTYL[(METHOXYMETHOXY)METHYL]STANNANE. Organic Syntheses. [Link]

Sources

An In-depth Technical Guide to Tributyl(methoxymethyl)stannane (CAS: 27490-32-0)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent for Carbon-Carbon Bond Formation

Tributyl(methoxymethyl)stannane, registered under CAS number 27490-32-0, is a pivotal organotin compound in the synthetic chemist's toolbox. While the Stille coupling reaction is a well-known application for many organostannanes, the primary utility of this compound lies in its role as a stable, versatile, and commercially available precursor to a hydroxymethyl anion equivalent.[1][2] This guide provides an in-depth exploration of its synthesis, properties, reactivity, and applications, with a focus on the practical insights necessary for its successful implementation in research and development.

The significance of this reagent stems from its ability to undergo tin-lithium exchange to generate a highly reactive organolithium species. This intermediate readily participates in nucleophilic additions to a variety of electrophiles, most notably carbonyl compounds, to form mono-protected 1,2-diols.[2] This two-step process, involving the generation of the anion and its subsequent reaction, offers a reliable method for the introduction of a hydroxymethyl group, a common structural motif in natural products and pharmaceutical agents.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use and characterization.

| Property | Value |

| CAS Number | 27490-32-0[3] |

| Molecular Formula | C₁₄H₃₂OSn[4] |

| Molecular Weight | 335.11 g/mol [4] |

| Appearance | Colorless oil[1] |

| Boiling Point | Not readily available, distillation under reduced pressure is recommended. |

| Solubility | Soluble in common organic solvents (e.g., THF, dichloromethane, ether, hexanes).[1][5] |

Spectroscopic Data:

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃) | Signals corresponding to the tributyl groups (multiplets, ~0.9-1.6 ppm), the methoxy group (singlet, ~3.3 ppm), and the methylene groups of the methoxymethyl moiety (singlets, ~3.7 and ~4.5 ppm).[1] |

| ¹³C NMR (CDCl₃) | Resonances for the butyl carbons, the methoxy carbon, and the carbons of the methoxymethyl linker.[1][4] |

| Infrared (IR) | Characteristic C-H and C-O stretching frequencies.[1] |

Synthesis of this compound: A Validated Protocol

The preparation of this compound is a well-established, two-step procedure that begins with the synthesis of (tributylstannyl)methanol.[1] This protocol, adapted from Organic Syntheses, provides a reliable and scalable route to the target compound.[1]

Step 1: Synthesis of (Tributylstannyl)methanol

This initial step involves the formation of tributylstannyllithium, which then reacts with paraformaldehyde.

Experimental Protocol:

-

To a solution of diisopropylamine in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add n-butyllithium dropwise to generate lithium diisopropylamide (LDA).

-

After stirring for 30 minutes, add a solution of tributyltin hydride in dry THF dropwise to the LDA solution at 0 °C.

-

Following a 30-minute stirring period, add paraformaldehyde to the reaction mixture in one portion.

-

Remove the cooling bath and allow the reaction to stir at room temperature for 3 hours.

-

Work-up the reaction by adding petroleum ether and washing with water. The crude (tributylstannyl)methanol is typically used in the next step without further purification.[1]

Step 2: Protection of (Tributylstannyl)methanol

The crude (tributylstannyl)methanol is then protected as its methoxymethyl (MOM) ether.

Experimental Protocol:

-

Dissolve the crude (tributylstannyl)methanol in dichloromethane.

-

Add dimethoxymethane, crushed 4 Å molecular sieves, and boron trifluoride etherate to the solution at 0 °C.

-

Stir the reaction mixture at 0 °C for several hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate under reduced pressure.

-

The crude product is then purified by distillation under reduced pressure to yield pure this compound.[1]

Diagram of the Synthesis of this compound

Caption: Synthetic pathway to this compound.

Reactivity and Applications: The Hydroxymethyl Anion Equivalent

The core utility of this compound lies in its transmetalation with a strong base, typically n-butyllithium, to generate (methoxymethyl)lithium. This organolithium reagent serves as a hydroxymethyl anion equivalent, reacting with various electrophiles.[2]

Tin-Lithium Exchange and Reaction with Carbonyls

The tin-lithium exchange is a rapid and efficient process that proceeds at low temperatures. The resulting (methoxymethyl)lithium is a potent nucleophile that readily adds to aldehydes and ketones to form the corresponding MOM-protected 1,2-diols.[2]

Experimental Protocol for Reaction with an Aldehyde:

-

Dissolve this compound in dry THF and cool to -78 °C under an inert atmosphere.

-

Add a solution of n-butyllithium in hexanes dropwise and stir for 15-30 minutes.

-

Add a solution of the aldehyde in dry THF dropwise to the reaction mixture.

-

Stir at -78 °C for a specified time, then quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and perform a standard aqueous work-up.

-

The resulting MOM-protected diol can be purified by column chromatography.

The methoxymethyl (MOM) protecting group can be readily cleaved under acidic conditions to reveal the diol.

Diagram of the Reaction Mechanism

Sources

An In-Depth Technical Guide to Tributyl(methoxymethyl)stannane as a Methoxymethyl Anion Equivalent

Abstract

Tributyl(methoxymethyl)stannane, commonly referred to as Sn-MOM, is a highly versatile and stable organostannane reagent that has found significant utility in modern organic synthesis. Its primary role is to serve as a convenient and efficient precursor to a methoxymethyl anion equivalent. This guide provides a comprehensive overview of its synthesis, properties, mechanism of action, and applications, with a focus on its utility for researchers, scientists, and professionals in the field of drug development. Detailed experimental protocols and safety considerations are also presented to ensure its effective and safe implementation in the laboratory.

Introduction: The Utility of a Masked Anion

In the intricate landscape of multi-step organic synthesis, the strategic introduction of functional groups is paramount. The methoxymethyl group (CH₃OCH₂–) is a valuable building block, and the ability to introduce it as a nucleophile (a methoxymethyl anion, CH₃OCH₂⁻) opens up a plethora of synthetic possibilities. However, the direct generation and use of such an anion are often impractical due to its high reactivity and instability.

This compound emerges as an elegant solution to this challenge, functioning as a stable and readily accessible "masked" equivalent of the methoxymethyl anion.[1] Its utility lies in its ability to undergo a clean and efficient tin-lithium exchange upon treatment with an organolithium reagent, generating the desired reactive intermediate in situ.[1][2] This approach provides chemists with a reliable tool for the formation of carbon-carbon bonds, leading to the construction of complex molecular architectures. A notable advantage of this reagent is that it is achiral, which can be beneficial in syntheses where the introduction of additional stereocenters is undesirable.[3]

Synthesis and Physicochemical Properties

The preparation of this compound is a well-established, multi-step process that can be reliably performed in a standard laboratory setting.[3]

Synthesis Pathway

The synthesis begins with the deprotonation of tributyltin hydride using a strong base, typically lithium diisopropylamide (LDA), to generate tributylstannyllithium. This is followed by the addition of paraformaldehyde to yield (tributylstannyl)methanol. The final step involves the protection of the hydroxyl group as a methoxymethyl (MOM) ether.[3]

Caption: Synthetic route to this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 100045-83-8[4] |

| Molecular Formula | C₁₅H₃₄O₂Sn[4] |

| Molecular Weight | 365.14 g/mol [4] |

| Appearance | Colorless liquid[4] |

| Storage | Stable and can be stored in a freezer under a nitrogen atmosphere for several months.[1] |

Mechanism of Action: The Transmetalation Step

The core reactivity of this compound is unlocked through a transmetalation reaction, specifically a tin-lithium exchange.[1][2] This process involves the treatment of the organostannane with a strong organolithium base, most commonly n-butyllithium (n-BuLi), in an ethereal solvent such as tetrahydrofuran (THF) at low temperatures.

Caption: Mechanism of this compound activation.

This exchange generates the highly reactive methoxymethyllithium, which serves as the methoxymethyl anion equivalent, and tetrabutyltin as a byproduct.[2] The thermodynamic stability of the resulting organolithium species plays a crucial role in driving this reaction forward.[2]

Applications in Organic Synthesis

The in situ generated methoxymethyllithium is a potent nucleophile that readily reacts with a variety of electrophiles. Its most common application is in the addition to carbonyl compounds.

Reaction with Aldehydes and Ketones

The addition of the methoxymethyllithium reagent to aldehydes and ketones provides a straightforward route to mono-protected 1,2-diols.[1] This reaction is typically high-yielding and proceeds under mild conditions.

Reaction with Lactones and Weinreb Amides

The versatility of this reagent extends to reactions with other carbonyl derivatives. With lactones, it leads to the formation of mono-protected diols, while its reaction with Weinreb amides yields protected hydroxyketones, often with the preservation of existing stereochemistry.[1]

Deprotection of the MOM Group

The methoxymethyl (MOM) ether protecting group is stable under a range of conditions but can be readily cleaved under acidic conditions to reveal the free hydroxyl group.[5] This deprotection is typically achieved by treatment with a dilute acid, such as hydrochloric acid in methanol.[5] A variety of other methods for MOM group deprotection have also been reported, offering a range of options depending on the substrate's sensitivity.[6][7][8]

Experimental Protocols

The following protocols are provided as a general guide and should be adapted as necessary for specific substrates and scales. All manipulations involving organolithium reagents should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Synthesis of (Tributylstannyl)methanol

-

To a solution of diisopropylamine (0.098 mol) in dry tetrahydrofuran (120 mL) at 0 °C, add n-butyllithium (1.6 M in hexanes, 0.093 mol) dropwise.

-

Stir the resulting solution for 30 minutes at 0 °C to form lithium diisopropylamide (LDA).

-

Add a solution of tributyltin hydride (0.0850 mol) in tetrahydrofuran (50 mL) dropwise over 50 minutes.

-

After 30 minutes, add paraformaldehyde (0.119 mol) in one portion.

-

Remove the ice bath and stir the mixture at room temperature for 3 hours.

-

Work-up the reaction by diluting with petroleum ether and washing with water. The organic layer is then dried and concentrated to afford (tributylstannyl)methanol as a colorless oil.[3]

Synthesis of this compound

-

To a solution of (tributylstannyl)methanol (from the previous step) in dichloromethane (190 mL), add dimethoxymethane and boron trifluoride etherate.

-

The reaction is stirred at room temperature and monitored for completion.

-

Upon completion, the reaction is quenched, and the product is isolated and purified to yield this compound.[3]

General Procedure for the Reaction with an Aldehyde

-

To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.0 equiv) dropwise.

-

Stir the solution at -78 °C for 30 minutes to ensure complete transmetalation.

-

Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C until the reaction is complete (as monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature, and then extract the product with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Safety Considerations

Organotin compounds, including this compound and its precursors and byproducts, are toxic and should be handled with appropriate safety precautions.[9][10]

-

Toxicity: Tributyltin compounds are known to be toxic.[9][10] Avoid inhalation, ingestion, and skin contact.

-

Handling: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reactivity of n-Butyllithium: n-Butyllithium is a pyrophoric reagent and will ignite on contact with air. It also reacts violently with water.[11] It must be handled under an inert atmosphere using appropriate syringe and cannula techniques.

-

Waste Disposal: All organotin-containing waste must be disposed of in accordance with local environmental regulations.

Conclusion

This compound is a valuable and reliable reagent for the introduction of a methoxymethyl anion equivalent in organic synthesis. Its stability, ease of handling (relative to the free anion), and predictable reactivity make it an important tool for the construction of complex molecules, particularly in the context of drug discovery and development. By understanding its synthesis, mechanism of action, and the appropriate handling procedures, researchers can effectively leverage this reagent to achieve their synthetic goals.

References

-

A HYDROXYMETHYL ANION EQUIVALENT: TRIBUTYL[(METHOXYMETHOXY)METHYL]STANNANE. Organic Syntheses, 1993 , 71, 133. [Link]

-

A Hydroxymethyl Anion Equivalent: Tributyl[(Methoxymethoxy)Methyl]Stannane | Request PDF. ResearchGate. [Link]

-

[ - Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)] - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. [Link]

-

tert-Butyllithium. Wikipedia. [Link]

-

Chlorotrimethylstannane. Michigan State University Chemistry. [Link]

-

Stannane, tributyl(methoxymethyl)- | C14H32OSn | CID 11088958. PubChem. [Link]

-

A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. ResearchGate. [Link]

-

Stereoselective thermal reactions between (E)-1-alkoxymethoxybut-2-enyl-(tributyl)stannanes and aldehydes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Semantic Scholar. [Link]

-

(iii) NMR Data for Methoxymethyl Ethers bH. [Link]

-

Tri-n-butyl[2-(trimethylsilyl)-ethoxymethoxymethyl]stannane: A Convenient Hydroxymethyl Anion Equivalent | Request PDF. ResearchGate. [Link]

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC - NIH. [Link]

-

Trifluoromethylation of ketones and aldehydes with Bu₃SnCF₃. PubMed. [Link]

-

Tributyltin hydride (Tributylstannane) / Organotin hydrides. Organic Chemistry Portal. [Link]

Sources

- 1. Tributyl[(methoxymethoxy)methyl]stannane - Enamine [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. TRIBUTYL(METHOXYMETHOXYMETHYL)STANNANE, CasNo.100045-83-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. adichemistry.com [adichemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stannane, tributyl(methoxymethyl)- | C14H32OSn | CID 11088958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 11. tert-Butyllithium - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Reactivity Profile of Tributyl(methoxymethyl)stannane with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyl(methoxymethyl)stannane, a versatile and stable organotin reagent, serves as a cornerstone in modern organic synthesis, primarily as a robust precursor to the hydroxymethyl anion equivalent, (methoxymethyl)lithium. This guide provides a comprehensive exploration of its reactivity profile with a diverse range of electrophiles. We will delve into the mechanistic underpinnings of its activation via transmetalation and its subsequent nucleophilic additions to carbonyls, imines, alkyl halides, and acyl halides, with a special focus on the role of Lewis acids in modulating reactivity and stereoselectivity. This document is intended to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and quantitative data to empower researchers in the strategic application of this valuable synthetic tool.

Introduction: The Synthetic Utility of this compound

This compound, often denoted as Bu₃SnCH₂OCH₃, is an air- and moisture-stable α-alkoxystannane that has gained prominence as a convenient and effective reagent for the introduction of a methoxymethyl (MOM-protected hydroxymethyl) group. Its significance lies in its ability to be readily converted into a highly reactive nucleophile, (methoxymethyl)lithium, through a process known as transmetalation. This transformation unlocks a rich and diverse reactivity profile, enabling the formation of key carbon-carbon bonds in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.

The primary mode of action involves the tin-lithium exchange upon treatment with an organolithium reagent, most commonly n-butyllithium (n-BuLi). This reaction generates the highly nucleophilic (methoxymethyl)lithium, which then readily participates in reactions with a variety of electrophilic partners.

dot graph TD { A[this compound] -- "n-BuLi" --> B((Methoxymethyl)lithium); B -- "Electrophile (E+)" --> C[Methoxymethylated Product]; subgraph "Activation" A; end subgraph "Reactive Intermediate" B; end subgraph "Functionalization" C; end } caption: Activation of this compound.

This guide will systematically explore the reactivity of this versatile reagent with key classes of electrophiles, providing mechanistic insights, practical considerations, and detailed experimental procedures.

Preparation of this compound

The synthesis of this compound is typically achieved in a two-step sequence starting from the commercially available tributyltin hydride. The first step involves the formation of (tributylstannyl)methanol, which is subsequently protected as its methoxymethyl (MOM) ether.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of (Tributylstannyl)methanol

-

To a solution of diisopropylamine in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise.

-

Stir the resulting lithium diisopropylamide (LDA) solution for 20 minutes at 0 °C.

-

Cool the solution to -78 °C and add tributyltin hydride dropwise.

-

After stirring for 30 minutes, add paraformaldehyde to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude (tributylstannyl)methanol, which can be used in the next step without further purification.

Step 2: Methoxymethyl (MOM) Protection

-

To a solution of the crude (tributylstannyl)methanol in dichloromethane, add dimethoxymethane and a catalytic amount of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a colorless oil.

Reactivity with Carbonyl Compounds: A Gateway to 1,2-Diols

The most well-documented and widely utilized application of this compound is its reaction with carbonyl compounds, including aldehydes and ketones, to furnish MOM-protected 1,2-diols. This transformation proceeds via the initial formation of (methoxymethyl)lithium.

dot graph TD { A[this compound] -- "n-BuLi" --> B((Methoxymethyl)lithium); B -- "R₂C=O" --> C{Lithium Alkoxide Intermediate}; C -- "Aqueous Workup" --> D[MOM-protected 1,2-Diol]; } caption: Reaction with Carbonyl Compounds.

The diastereoselectivity of this addition to chiral aldehydes and ketones is a critical consideration in asymmetric synthesis. The stereochemical outcome is often governed by established models of nucleophilic addition to carbonyls, namely the Felkin-Anh and Cram chelation models.[1]

-

Felkin-Anh Model: In the absence of a chelating group at the α-position of the carbonyl, the nucleophile attacks from the least hindered face, anti to the largest substituent.

-

Cram Chelation Model: When a chelating group (e.g., an alkoxy group) is present at the α-position, the organolithium reagent can coordinate to both the carbonyl oxygen and the α-alkoxy group, leading to a rigid cyclic transition state. Nucleophilic attack then occurs from the less hindered face of this chelate, often leading to the syn diastereomer.[1]

Quantitative Data: Addition to Aldehydes and Ketones

| Electrophile | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Benzaldehyde | 1-Phenyl-2-(methoxymethoxy)ethanol | 85-95 | N/A |

| Cyclohexanone | 1-((Methoxymethoxy)methyl)cyclohexan-1-ol | 80-90 | N/A |

| (R)-2-Phenylpropanal | (2R,3R)- and (2R,3S)-3-Phenyl-1-(methoxymethoxy)butan-2-ol | ~80 | Variable (depends on conditions) |

Yields and diastereomeric ratios are representative and can vary based on specific reaction conditions.

Experimental Protocol: Reaction with an Aldehyde

-

Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C and add n-butyllithium dropwise. Stir for 30 minutes at this temperature to ensure complete transmetalation.

-

Add a solution of the aldehyde in anhydrous THF dropwise to the freshly prepared (methoxymethyl)lithium solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired MOM-protected 1,2-diol.

Reactivity with Imines and N-Acyliminium Ions

The addition of the (methoxymethyl)lithium nucleophile to imines and their more electrophilic derivatives, N-acyliminium ions, provides a direct route to protected 1,2-amino alcohols, which are valuable building blocks in medicinal chemistry. Lewis acids can play a crucial role in activating the imine electrophile, thereby facilitating the nucleophilic addition.[2]

dot graph TD { A[Imine] -- "Lewis Acid (e.g., BF₃·OEt₂)" --> B{Activated Imine Complex}; C((Methoxymethyl)lithium) --> B; B --> D[Protected 1,2-Amino Alcohol]; } caption: Lewis Acid-Mediated Addition to Imines.

The diastereoselectivity of these additions to chiral imines can often be rationalized by models analogous to those for carbonyl additions, taking into account the steric and electronic properties of the substituents on the nitrogen atom and the imine carbon.

Alkylation and Acylation Reactions

Reaction with Alkyl Halides

(Methoxymethyl)lithium, generated from this compound, can act as a nucleophile in S_N2 reactions with primary alkyl halides to form methoxymethyl ethers.[3][4] This provides a method for the homologation of an alkyl halide with a protected hydroxymethyl group. The reactivity generally follows the order I > Br > Cl for the leaving group.

| Alkyl Halide | Product | Typical Yield (%) |

| Iodomethane | 1-Methoxy-2-methoxyethane | Moderate-Good |

| 1-Bromobutane | 1-(Methoxymethoxy)pentane | Moderate-Good |

Yields are dependent on the specific substrate and reaction conditions.

Reaction with Acyl Halides

The acylation of (methoxymethyl)lithium with acyl chlorides provides a route to methoxymethyl ketones.[5] However, a common challenge in the reaction of highly reactive organolithium reagents with acyl chlorides is over-addition to the initially formed ketone, leading to the formation of tertiary alcohols. To mitigate this, the reaction is typically carried out at low temperatures.

Conjugate Addition to α,β-Unsaturated Systems

While organolithium reagents typically favor 1,2-addition to α,β-unsaturated carbonyl compounds, conjugate (1,4-) addition can be achieved by transmetalation to a "softer" organometallic nucleophile, such as an organocuprate.[6] The (methoxymethyl)lithium can be converted to a lithium (methoxymethyl)cuprate, which then selectively delivers the methoxymethyl group to the β-position of an enone or enoate.

dot graph TD { A((Methoxymethyl)lithium) -- "CuI" --> B((Lithium (Methoxymethyl)cuprate)); B -- "α,β-Unsaturated Carbonyl" --> C{Enolate Intermediate}; C -- "Aqueous Workup" --> D[β-Methoxymethyl Carbonyl Compound]; } caption: Conjugate Addition via an Organocuprate.

Experimental Protocol: Conjugate Addition to Cyclohexenone

-

Generate (methoxymethyl)lithium from this compound and n-butyllithium in THF at -78 °C as previously described.

-

In a separate flask, suspend copper(I) iodide in anhydrous THF at -78 °C.

-

Transfer the cold (methoxymethyl)lithium solution to the copper(I) iodide suspension via a cannula.

-

Stir the resulting mixture at -78 °C for 30-60 minutes to form the lithium (methoxymethyl)cuprate.

-

Add a solution of cyclohexenone in anhydrous THF dropwise to the cuprate solution at -78 °C.

-

Stir the reaction for 1-2 hours at -78 °C.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the product with diethyl ether, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography to yield 3-((methoxymethoxy)methyl)cyclohexan-1-one.

The Role of Lewis Acids

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can significantly influence the reactivity of this compound.[7] In reactions with certain electrophiles, particularly those containing Lewis basic sites like acetals, the Lewis acid can coordinate to the electrophile, enhancing its reactivity and facilitating nucleophilic attack by the organostannane, sometimes even without prior transmetalation. The Lewis acid can also play a pivotal role in promoting reactions with imines and N-acyliminium ions by increasing their electrophilicity.[2]

Conclusion

This compound is a highly valuable and versatile reagent in the synthetic organic chemist's toolbox. Its stability, ease of preparation, and predictable reactivity upon activation make it an excellent choice for the introduction of a protected hydroxymethyl unit. Through an understanding of its reactivity profile with various electrophiles, including carbonyls, imines, alkyl halides, and α,β-unsaturated systems, and the judicious use of reaction conditions and additives like Lewis acids, researchers can effectively leverage this reagent to construct complex molecular architectures with a high degree of control. The protocols and data presented in this guide serve as a practical starting point for the application of this compound in diverse synthetic endeavors.

References

-

Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]

-

Chemistry LibreTexts. (2024). 10.5: Preparing Alkyl Halides from Alcohols. [Link]

-

Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144. [Link]

-

Asian Journal of Chemistry. (2013). Boron Trifluoride Etherate Induced Stille Cross-Coupling Reaction of Aryltriazenes with Tributyl(phenyl)stannane Catalyzed by Recyclable Pd/C Catalyst. [Link]

-

Rzepa, H. S. (2012). Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Henry Rzepa's Blog. [Link]

-

MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. [Link]

-

Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones. [Link]

-

Frontiers in Chemistry. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]

-

Erian, A. W., Sherif, S. M., & Al-Baz, H. J. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]

-

PubMed. (1998). Stereoselectivity in the Michael Addition Reaction of Dialkylcuprates to the 2-Cyclohexenones with C-4 Ester Substituents. [Link]

-

ResearchGate. (2010). Intermolecular Addition Reactions of N-Acyliminium Ions (Part II). [Link]

-

PubMed. (2010). Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. [Link]

-

PubMed. (2004). Stereoselective 1,2-additions of alpha-alkoxymethyllithiums to aldehydes. [Link]

-

PubMed. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. [Link]

Sources

- 1. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]

- 6. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. asianpubs.org [asianpubs.org]

A Senior Application Scientist’s Guide to the Stability and Proper Storage of Organotin Reagents

Foreword: From Bench to Breakthrough, Mastering the Stannane

In the landscape of modern synthetic chemistry, organotin reagents, or stannanes, represent a cornerstone of carbon-carbon bond formation, most notably in the Nobel Prize-winning Stille coupling.[1] Their utility, however, is intrinsically linked to their purity and stability. As a Senior Application Scientist, I have witnessed firsthand how the success or failure of complex synthetic routes often hinges not on the sophistication of the reaction design, but on the meticulous handling and storage of these powerful, yet sensitive, reagents.

This guide is not a mere recitation of storage temperatures and container types. It is an in-depth exploration of the chemical principles that govern the stability of organotin compounds. By understanding the "why" behind their degradation, we can implement a "self-validating" system of storage and handling—a system where every action is a direct, logical countermeasure to a specific chemical vulnerability. For researchers in drug development and materials science, where reproducibility is paramount, mastering these reagents is a non-negotiable prerequisite for success.

The Inherent Fragility: Understanding the Chemistry of Organotin Instability

Organotin compounds are defined by the presence of at least one covalent bond between a carbon and a tin atom (C-Sn).[1][2] The utility and the instability of these reagents are two sides of the same coin, both stemming from the unique nature of this bond and the electronic properties of the tin atom.

The Susceptible Carbon-Tin Bond

The C-Sn bond is relatively weak and polarized. The tin atom, being more electropositive than carbon, is susceptible to nucleophilic attack, while the carbon atom can be targeted by electrophiles. Furthermore, tin possesses accessible, low-lying 5d orbitals, which allows it to readily expand its coordination number beyond four.[3] This characteristic facilitates the formation of hypercoordinated intermediates, which are often the first step in decomposition pathways.

Primary Degradation Pathways

The stability of an organotin reagent is a constant battle against several environmental factors. Understanding these degradation mechanisms is the first step toward preventing them.

-

Hydrolysis (Moisture): This is arguably the most common and rapid degradation pathway, particularly for organotin halides (RₙSnX₄₋ₙ). The tin center is highly Lewis acidic and readily reacts with water. This hydrolysis cleaves the tin-halide bond, ultimately leading to the formation of organotin hydroxides (RₙSn(OH)₄₋ₙ) and, upon condensation, highly stable and often insoluble organotin oxides, known as stannoxanes ([R₂SnO]ₙ).[1] The formation of this white precipitate is a clear visual indicator of reagent degradation.

-

Oxidation (Air): While many tetraorganotins are relatively stable in air, other classes are not. Organotin hydrides (R₃SnH) are particularly sensitive to atmospheric oxygen. The Sn-H bond is readily cleaved in the presence of oxygen, often via a radical mechanism, to form tin hydroxides or oxides.[3] This oxidative instability severely compromises their efficacy as radical reducing agents.

-

Thermal Decomposition: Most common organotin reagents exhibit good stability at ambient temperatures. However, they can begin to decompose at elevated temperatures, generally above 100°C. For more sensitive or volatile reagents, even moderate heat can accelerate other degradation processes. Long-term storage at room temperature is often suitable for solids, but refrigeration is a prudent measure for liquids and less stable derivatives.

-

Photodegradation (Light): Ultraviolet (UV) radiation possesses sufficient energy to induce homolytic cleavage of the C-Sn bond. This generates highly reactive radical species that can initiate a cascade of decomposition reactions. This sensitivity necessitates storage in light-protecting containers.

-

Acid/Base Instability: Certain organotins, especially organotin hydrides and compounds with vinyl or allyl groups, are unstable in the presence of strong acids or bases.[1] For example, organotin hydrides can disproportionate in the presence of a strong base.[1]

Caption: Primary degradation pathways for organotin reagents.

The Core Protocol: A System for Ensuring Stability

Effective storage is an active process of environmental exclusion. The following principles and protocols create a self-validating system by directly addressing the vulnerabilities discussed above.

The Inert Atmosphere: Your First Line of Defense

Given their sensitivity to moisture and oxygen, organotin reagents must be stored and handled under an inert atmosphere.[4]

-

Inert Gas Selection: Dry nitrogen (N₂) is suitable for most applications. For highly sensitive reagents or long-term storage, argon (Ar) is superior. Argon is denser than air and provides a more reliable protective "blanket" over the reagent.[4]

-

Container Integrity: Use robust glass containers (e.g., Sure/Seal™ bottles) with PTFE-lined septa or screw caps. The seal is as critical as the inert gas itself. Regularly inspect septa for punctures and caps for a tight fit.

Environmental Controls: Temperature and Light

-

Temperature: Store most organotin reagents in a cool, dry place away from direct heat sources. For particularly volatile or thermally sensitive compounds, refrigeration (2-8°C) is recommended. Avoid freezing unless specified by the manufacturer, as this can cause phase separation or container damage.

-

Light: Always store reagents in amber glass bottles or opaque containers to prevent photodegradation. If a reagent is supplied in a clear container, it should be stored inside a secondary, light-blocking container or cabinet.

| Class of Organotin Reagent | Primary Sensitivities | Recommended Storage Conditions | Justification |

| Tetraorganotins (R₄Sn) | Light, High Heat | Cool, dark, dry place. Inert atmosphere recommended. | Generally the most stable class, but C-Sn bonds are still susceptible to photolytic and thermal cleavage.[3] |

| Organotin Halides (RₙSnX₄₋ₙ) | Moisture (High) , Light | Strictly anhydrous conditions under inert gas (Ar/N₂). Cool, dark place. | Highly Lewis acidic tin center readily hydrolyzes to form stannoxanes.[1] |

| Organotin Hydrides (R₃SnH) | Oxygen (High) , Moisture, Light, Heat | Strictly deoxygenated and anhydrous conditions under inert gas (Ar). Refrigerate (2-8°C). | The Sn-H bond is highly susceptible to oxidation.[3] Refrigeration slows decomposition. |

| Organotin Oxides/Hydroxides | Generally stable | Cool, dry, well-sealed container. | These are often the products of degradation of other organotins; they are relatively stable.[1] |

Protocol for Handling and Aliquoting Organotin Reagents

This protocol ensures the integrity of the bulk reagent is maintained each time a sample is drawn. It requires standard air-sensitive techniques.

Objective: To safely transfer a liquid organotin reagent from a Sure/Seal™ bottle to a reaction flask while maintaining an inert atmosphere.

Materials:

-

Sure/Seal™ bottle of organotin reagent

-

Schlenk line with dual vacuum/inert gas manifold

-

Dry, oven-baked reaction flask with a rubber septum

-

Dry, gas-tight syringe with a long needle

-

Second needle for pressure equalization ("outlet needle")

Procedure:

-

Preparation: Ensure the reaction flask is dry and has been purged with inert gas (e.g., by three vacuum/backfill cycles on the Schlenk line).

-

Syringe Purge: Purge the dry syringe with inert gas by drawing and expelling the gas three times. Leave the syringe filled with inert gas.

-

Pressure Equalization: Puncture the septum of the reagent bottle with the short outlet needle, which should be connected to an inert gas bubbler to prevent air ingress.

-

Reagent Withdrawal: Puncture the septum with the purged syringe needle, ensuring the needle tip is below the surface of the liquid.

-

Slow Withdrawal: Slowly draw the desired volume of the reagent into the syringe. The positive pressure from the inert gas line will assist the transfer and prevent a vacuum from forming.

-

Remove Bubbles: Invert the syringe and carefully expel any gas bubbles back into the bottle's headspace.

-

Transfer: Withdraw the syringe from the reagent bottle and immediately insert it into the prepared reaction flask. Inject the reagent.

-

Final Purge: Remove the syringe and briefly purge the headspace of the reaction flask with inert gas before starting the reaction.

-

Storage Resealing: Remove the outlet needle from the reagent bottle. Wrap the septum securely with Parafilm or electrical tape to seal any punctures and store as recommended.

Caption: Workflow for aliquoting air- and moisture-sensitive organotin reagents.

Quality Assessment and the Consequence of Neglect

Even with the best practices, periodic quality checks are advisable, especially for older reagents or those used frequently.

-

Visual Inspection: The appearance of a fine white precipitate (stannoxanes) is a definitive sign of hydrolysis. Any discoloration or cloudiness warrants further investigation.

-

Performance in Reactions: A decline in yield or an increase in difficult-to-remove byproducts in a standardized reaction (like a Stille coupling) is a strong indicator of reagent degradation. The resulting tin oxide impurities are notoriously difficult to remove from desired products, often requiring specialized workups with fluoride salts or dedicated chromatography.[5]

-

Analytical Confirmation: For critical applications, the purity of an organotin reagent can be confirmed by ¹H and ¹¹⁹Sn NMR spectroscopy. The presence of signals corresponding to hydrolysis or oxidation products will confirm degradation.

Safety: A Non-Negotiable Priority

Organotin compounds exhibit a wide range of toxicities, with triorganotins (like tributyltin) being particularly hazardous.[2][3] They can be absorbed through the skin and are toxic to the central nervous system and immune system.[2]

-

Personal Protective Equipment (PPE): Always handle organotin reagents inside a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.

-

Spill & Disposal: Have a spill kit ready. Spills should be absorbed with an inert material (e.g., vermiculite) and disposed of as hazardous waste. All organotin waste, including contaminated vials and syringes, must be collected in designated, sealed hazardous waste containers.

Conclusion: Upholding the Integrity of Your Chemistry

The successful application of organotin reagents is a direct reflection of a researcher's discipline in handling and storage. By understanding their inherent chemical instabilities—their vulnerability to water, air, light, and heat—we can appreciate that protocols for their storage are not arbitrary rules but essential, science-driven procedures. An inert atmosphere, proper containment, and controlled environmental conditions are the pillars that uphold the reagent's integrity, ensuring experimental reproducibility, preventing costly and time-consuming purification challenges, and, most importantly, maintaining a safe laboratory environment. Treat every vial of stannane with this level of respect, and it will remain a reliable and powerful tool in your synthetic arsenal.

References

- ORGANOTIN COMPOUNDS - CDC Stacks, National Institute for Occup

-

Organotin chemistry - Wikipedia. [Link]

-

Introduction to organotin chemistry - and applications - Gelest, Inc. [Link]

-

Chemistry of Some Organotin Compounds - Al-Nahrain Journal of Science. [Link]

-

A Review of Organotin Compounds: Chemistry and Applications - Lupine Publishers. [Link]

-

Organotin Compounds - AFIRM Group. [Link]

-

A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications - University of Babylon. [Link]

-

Review of organotin compounds: chemistry and applications - ResearchGate. [Link]

-

Degradation of organotin compounds in organic and mineral forest soils - ResearchGate. [Link]

-

Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry, University of Amsterdam. [Link]

-

An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Tributyl(methoxymethyl)stannane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Hazards of Tributyl(methoxymethyl)stannane

This compound, a member of the organotin family, is a versatile reagent in modern organic synthesis.[1] Its primary utility lies in its role as a hydroxymethyl anion equivalent, facilitating the formation of methoxymethyl (MOM) protected alcohols and 1,2-diols.[1] This functionality is crucial in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients. However, the reactivity that makes this compound a valuable synthetic tool also presents significant safety challenges.

Organotin compounds, as a class, are known for their toxicity.[2][3][4] Tributyltin compounds, in particular, can be moderately to highly toxic through ingestion, dermal absorption, and inhalation.[5][6] They can cause severe skin and eye irritation and may lead to systemic effects, including damage to the nervous system, immune system, and reproductive system.[2][5] Therefore, a comprehensive understanding of its hazards and strict adherence to safety protocols are paramount for any researcher or scientist working with this reagent.

This guide provides a detailed overview of the safety precautions and handling procedures for this compound, grounded in established safety data and best practices for handling hazardous organometallic compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple acute and chronic health risks.[6][7] Understanding these hazards is the first step in implementing effective safety controls.

GHS Hazard Statements: [7]

-

H301: Toxic if swallowed.

-

H312: Harmful in contact with skin. [7]

-

H315: Causes skin irritation. [7]

-

H319: Causes serious eye irritation. [7]

-

H372: Causes damage to organs through prolonged or repeated exposure. [7]

-

H410: Very toxic to aquatic life with long lasting effects. [7]

Signal Word: Danger

Pictograms:

Exposure Controls and Personal Protective Equipment (PPE)

Given the significant hazards associated with this compound, a multi-layered approach to exposure control is essential. This includes engineering controls, administrative controls, and the consistent use of appropriate personal protective equipment.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[8][9][10] The fume hood sash should be kept as low as possible to maximize protection.[9][10]

-

Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.[7][11]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should also be worn when there is a risk of splashing.[12] | Protects against splashes that can cause serious eye irritation or damage.[7] |

| Hand Protection | Chemical impermeable gloves, such as nitrile or neoprene, that have been tested to EN 374 (Europe) or F739 (US) standards.[6][7] Gloves must be inspected before use and changed immediately if contaminated.[6][7] | Prevents skin contact, which can be harmful and cause irritation.[6][7] |

| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.[7] For larger quantities or in case of a significant spill, fire/flame resistant and impervious clothing should be worn.[7] | Protects the skin from accidental contact and splashes.[6] |

| Respiratory Protection | In situations where the exposure limits may be exceeded or if experiencing respiratory irritation, a full-face respirator with an appropriate cartridge should be used.[6][7] | Protects against the inhalation of harmful vapors. |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and release into the environment.

Handling

-

Avoid all personal contact, including inhalation. [6]

-

Work in a well-ventilated area, specifically within a chemical fume hood.[7]

-

Use non-sparking tools to prevent ignition of flammable vapors.[7]

-

Prevent fire caused by electrostatic discharge.[7]

-

Do not eat, drink, or smoke in the laboratory.[7]

Storage

-

Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[6][7]

-

Store away from incompatible materials such as strong oxidizing agents.[7][8]

-

The storage area should be locked.[7]

-

This compound is stable and can be stored in a freezer under a nitrogen atmosphere for several months.[1]

Experimental Protocol: A Typical Reaction Workflow

The following diagram illustrates a generalized workflow for using this compound in a chemical reaction, emphasizing the integration of safety measures at each step.

Caption: A typical experimental workflow for using this compound.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Spill Response

-

Evacuate and Isolate: Evacuate personnel from the immediate area and isolate the spill.[7][13] Keep people away from and upwind of the spill.[7]

-

Remove Ignition Sources: Remove all sources of ignition.[6][7][8]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[7] Do not let the chemical enter drains.[7]

-

Cleanup: For small spills, absorb with an inert material (e.g., vermiculite, sand) and collect for disposal.[8] For large spills, alert emergency responders.[6] Use non-sparking tools for cleanup.[7]

-

Ventilation: Ensure adequate ventilation during cleanup.[7]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[7] Rinse mouth.[7] Do NOT induce vomiting.[7] |

| Inhalation | Move the victim into fresh air.[7] If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration and seek immediate medical attention.[4][7] |

| Skin Contact | Immediately remove all contaminated clothing.[6][7] Wash off with soap and plenty of water.[4][7] Seek medical attention if skin irritation occurs.[7] |

| Eye Contact | Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do.[7] Continue rinsing for at least 15 minutes and consult a doctor.[4][7][11] |

Disposal of this compound Waste

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6][7]

-

Waste Collection: Collect waste in suitable, closed, and properly labeled containers.[7][8][14]

-

Quenching: Prior to disposal, residual pyrophoric materials must be transferred to an appropriate reaction flask and destroyed (quenched) by hydrolysis and/or neutralization with adequate cooling.[12]

-

Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company.

The following decision tree provides a simplified guide for waste handling.

Caption: A decision tree for the disposal of this compound waste.

Conclusion

This compound is a powerful tool in the arsenal of the synthetic chemist. However, its utility is matched by its potential for harm. By understanding its hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can mitigate the risks and utilize this reagent responsibly and safely. The principles of expertise, trustworthiness, and authoritative grounding demand a culture of safety that is proactive, not reactive.

References

-

Tin and Compounds | ToxFAQs™ | ATSDR - CDC. [Link]

-

An Overview on Toxicity of Tributyltin - International Scientific Organization. [Link]

-

tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. [Link]

-

Tributyltin hydride (Tributylstannane) / Organotin hydrides - Organic Chemistry Portal. [Link]

-

A Hydroxymethyl Anion Equivalent: Tributyl[(Methoxymethoxy)Methyl]Stannane | Request PDF - ResearchGate. [Link]

-

Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]

-

ORGANOTIN COMPOUNDS - CDC Stacks. [Link]

-

Procedures for Safe Use of Pyrophoric Liquid Reagents - UCLA – Chemistry and Biochemistry. [Link]

-

Handling Pyrophoric Reagents - Pacific Northwest National Laboratory. [Link]

-

Organo-tin compounds - DCCEEW. [Link]

-

TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS - Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

-

Pyrophoric Reagents Handling in Research Labs - Environmental Health and Safety. [Link]

-

TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration - OSHA. [Link]

-

C3. Safe Handling of Pyrophoric Materials. [Link]

-

Tin poisoning - Wikipedia. [Link]

Sources

- 1. Tributyl[(methoxymethoxy)methyl]stannane - Enamine [enamine.net]

- 2. Tin and Compounds | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 3. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 5. iscientific.org [iscientific.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. pnnl.gov [pnnl.gov]

- 10. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 13. ORGANOTIN COMPOUND, LIQUID, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Tributyl(alkoxymethyl)stannanes

Preamble: Navigating Spectral Data in Organometallic Chemistry

In the field of synthetic chemistry, organotin reagents such as tributyl(methoxymethyl)stannane (C₁₄H₃₂OSn) are valued for their utility in a range of carbon-carbon bond-forming reactions. The precise structural elucidation of these compounds is paramount to ensuring their reactivity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization.

Molecular Structure and NMR-Active Nuclei

The core structure of these reagents consists of a central tin (Sn) atom bonded to three butyl chains and an alkoxymethyl group. The subtle difference between our target molecule and our model compound lies in the alkoxymethyl chain, as illustrated below. This structural similarity means their NMR spectra will share many characteristic features, particularly in the tributyltin region.

The key to a thorough NMR analysis of organostannanes is recognizing the presence of multiple NMR-active tin isotopes. Tin has two abundant spin-½ nuclei, ¹¹⁷Sn (7.68% natural abundance) and ¹¹⁹Sn (8.59% natural abundance), which couple to nearby ¹H and ¹³C nuclei. This coupling results in "satellite peaks" flanking the main resonance signal. The observation of these satellites is definitive proof of a bond to tin and provides invaluable structural information.[1]

Caption: Structure of Tributyl[(methoxymethoxy)methyl]stannane.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides a quantitative map of the proton environments in the molecule. For organotin compounds, a high-field instrument (e.g., 400 MHz or higher) is advantageous for resolving the complex, overlapping multiplets of the butyl chains.

Table 1: ¹H NMR Data for Tributyl[(methoxymethoxy)methyl]stannane in CDCl₃ [2]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Sn-CH₂- (a) & Bu-CH₃ (d) | 0.8–1.1 | Multiplet (m) | 15 H |

| -CH₂-CH₂-Sn (b) & -CH₂-CH₃ (c) | 1.2–1.7 | Multiplet (m) | 12 H |

| O-CH₃ (i) | 3.33 | Singlet (s) | 3 H |

| Sn-CH₂-O (g) | 3.74 | Singlet (s) | 2 H |

| O-CH₂-O (h) | 4.52 | Singlet (s) | 2 H |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

The Tributyl Environment (0.8–1.7 ppm): The protons of the three butyl groups are chemically similar, leading to significant signal overlap. The signals for the α-methylene protons (Sn-CH₂, a ) are typically found in the 0.8-1.1 ppm region, along with the terminal methyl protons (-CH₃, d ), which appear as a distorted triplet. The β and γ methylene protons (b and c ) form a complex series of multiplets between 1.2 and 1.7 ppm. The deshielding effect of the tin atom is modest on these more distant protons.

-

The Methoxymethyl Group (3.33 ppm): The three protons of the terminal methoxy group (-OCH₃, i ) are equivalent and appear as a sharp singlet at 3.33 ppm. Their chemical shift is characteristic of a methyl group attached to an oxygen atom.

-

The Methylene Groups (3.74 and 4.52 ppm): The two methylene groups in the methoxymethyl chain are distinct. The Sn-CH₂-O protons (g ) appear as a singlet at 3.74 ppm. The O-CH₂-O protons (h ) are further deshielded by the second oxygen atom, resulting in a downfield shift to 4.52 ppm. The singlet nature of these peaks indicates the absence of coupling to adjacent protons.

-

Trustworthiness through Tin Satellites: A key validation of the structure is the presence of tin satellites, particularly for the protons on the α-carbon (Sn-CH₂-). The coupling between tin and these protons is a two-bond coupling, denoted as ²J(Sn,H). Typical values for ²J(¹¹⁹Sn,¹H) in tetraalkylstannanes are in the range of 50-60 Hz. These satellites would appear as smaller peaks symmetrically flanking the main signal for the α-protons, confirming the direct connection to the tin atom.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment as a single line, providing a clear carbon skeleton fingerprint.

Table 2: ¹³C NMR Data for Tributyl[(methoxymethoxy)methyl]stannane in CDCl₃ [2]

| Signal Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Sn-CH₂- (a ) | 8.9 |

| -CH₂-C H₃ (d ) | 13.6 |

| -C H₂-CH₂-Sn (c ) | 27.3 |

| -C H₂-CH₃ (b ) | 29.1 |

| O-CH₃ (i ) | 54.9 |

| Sn-CH₂-O (g ) | 57.6 |

| O-CH₂-O (h ) | 99.4 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

The Tributyl Carbons (8.9–29.1 ppm): The four distinct carbon atoms of the butyl chains are well-resolved.

-

The carbon directly attached to the tin (α-carbon, a ) is found furthest upfield at 8.9 ppm.

-

The terminal methyl carbon (δ-carbon, d ) appears at 13.6 ppm, a typical value for an alkyl chain terminus.

-

The γ-carbon (c ) and β-carbon (b ) are found at 27.3 and 29.1 ppm, respectively.

-

-

The Alkoxymethyl Carbons (54.9–99.4 ppm):

-

The terminal methoxy carbon (i ) resonates at 54.9 ppm, consistent with typical sp³ carbons bonded to oxygen.[3][4]

-

The methylene carbon attached to tin (Sn-C H₂-O, g ) is observed at 57.6 ppm.

-

The acetal-like carbon (O-C H₂-O, h ) is significantly deshielded by two adjacent oxygen atoms, shifting it far downfield to 99.4 ppm.

-

-

Authoritative Grounding with ¹J(Sn,C) Coupling: The most powerful diagnostic feature in the ¹³C NMR spectrum of an organotin compound is the one-bond coupling between the tin atom and the directly attached carbon, ¹J(Sn,C). This coupling is typically large and provides unequivocal evidence of the Sn-C bond. For tetraalkyltin compounds, ¹J(¹¹⁹Sn,¹³C) values are generally in the range of 300-400 Hz.[5] This coupling would split the signal for the α-carbon (at 8.9 ppm) and the Sn-CH₂-O carbon (at 57.6 ppm) into doublets (or more complex patterns due to the two isotopes), with the satellite peaks clearly visible.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality NMR data for organometallic compounds requires careful sample preparation and parameter selection. The following protocol provides a self-validating system for obtaining reliable spectra.

Workflow for NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR analysis.

Detailed Methodologies

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the organotin compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1]

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid interfering signals.[6][7]

-

Gently agitate the vial to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring a sample height of about 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and ¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical solvent peak.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., on a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 8 to 16 scans.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): Approximately 16 ppm.

-

-

-

¹³C NMR Acquisition (Proton-Decoupled):

-

Use the same locked and shimmed sample.

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): Approximately 240 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the residual CDCl₃ peak to 7.26 ppm for ¹H or 77.16 ppm for ¹³C. If TMS was added, set its signal to 0 ppm.

-

Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra to determine chemical shifts.

-

Conclusion and Future Outlook